molecular formula C12H19N3O4 B1378260 tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate CAS No. 1384699-68-6

tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate

Cat. No.: B1378260
CAS No.: 1384699-68-6
M. Wt: 269.3 g/mol
InChI Key: TYBJHKVZZXZMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique structure of this compound makes it particularly valuable in medicinal chemistry for its potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(7-14)6-13-9(16)10(15)17/h8H,4-7H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBJHKVZZXZMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate
Reactant of Route 2
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate
Reactant of Route 3
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate
Reactant of Route 4
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate
Reactant of Route 5
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate
Reactant of Route 6
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate

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